3-Chloro-5-fluoro-3'-methylbenzhydrol
Description
3-Chloro-5-fluoro-3'-methylbenzhydrol is a benzhydrol derivative featuring two substituted phenyl rings attached to a central hydroxymethane group. The compound is characterized by chloro (Cl) and fluoro (F) substituents at the 3- and 5-positions of one phenyl ring and a methyl (CH₃) group at the 3'-position of the second phenyl ring. The alcohol (-OH) functional group enables reactivity typical of benzhydrols, such as esterification, etherification, or oxidation to ketones.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEYQGVHZOZVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC(=C2)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225314 | |
| Record name | 3-Chloro-5-fluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-70-9 | |
| Record name | 3-Chloro-5-fluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-3’-methylbenzhydrol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 3-Chloro-5-fluoro-3’-methylbenzhydrol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-3’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-5-fluoro-3’-methylbenzhydrol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.
Biology: This compound is used in biochemical assays and as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals and studying drug metabolism.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-3’-methylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation.
Comparison with Similar Compounds
Key Compounds:
3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9)
- Functional Group : Benzoyl chloride (-COCl).
- Substituents : Cl (3), CF₃ (5).
- Reactivity/Applications : Highly reactive acylating agent; used in peptide coupling or synthesis of aromatic ketones. The electron-withdrawing CF₃ group enhances electrophilicity .
(3-Chloro-5-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone (CAS 898770-72-4) Functional Group: Ketone (-CO-). Substituents: Cl (3), F (5), pyrrolidinylmethyl (3').
3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 693245-52-2)
- Functional Group : Nitrile (-CN).
- Substituents : Cl (3), CF₃ (5).
- Reactivity/Applications : Electron-deficient aromatic nitrile; participates in nucleophilic aromatic substitution or metal-catalyzed cross-coupling .
3-(3-Chloro-5-fluorophenyl)benzoic Acid (CAS 790271-12-4)
- Functional Group : Carboxylic acid (-COOH).
- Substituents : Cl (3), F (5).
- Reactivity/Applications : Acidic proton enables salt formation; used in drug synthesis or coordination chemistry .
Comparative Data Table
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (Cl, F, CF₃, CN) :
- Electron-Donating Groups (CH₃, pyrrolidinylmethyl): Improve solubility in nonpolar media (e.g., methyl in benzhydrol vs. pyrrolidine in methanone ). Modulate bioavailability in pharmaceutical contexts.
Biological Activity
Overview
3-Chloro-5-fluoro-3'-methylbenzhydrol (C14H12ClF0) is an organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features both chloro and fluoro substituents on its aromatic ring, which significantly influence its chemical reactivity and biological properties. The molecular weight of this compound is approximately 250.7 g/mol, making it a relatively small organic molecule suitable for various biochemical assays and studies.
The synthesis of this compound typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-methylphenylmagnesium bromide under anhydrous conditions. The reaction is performed in an inert atmosphere to prevent moisture interference, followed by purification methods such as recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites or altering their conformation, which may lead to inhibition or activation of various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its use as a possible antimicrobial agent.
- Enzyme Inhibition : It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its unique substituents enhance its binding affinity to certain enzymes, making it valuable in drug discovery .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of compounds similar to this compound:
- In Vivo Studies : A study investigated the pharmacokinetics of related compounds in mice, assessing their bioavailability and clearance rates. The findings suggest that structural modifications can significantly impact the efficacy and safety profiles of these compounds .
- Anticancer Research : Compounds with similar structures have been evaluated for their anticancer properties, demonstrating inhibition against specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-fluorobenzhydrol | Lacks methyl group; only chloro and fluoro | Moderate antimicrobial activity |
| 3-Methylbenzhydrol | No halogen substituents; only methyl | Limited enzyme interaction |
| 3-Chloro-3'-methylbenzhydrol | Similar structure but different substituents | Potentially higher anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
